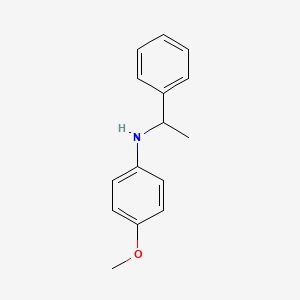

4-methoxy-N-(1-phenylethyl)aniline

Vue d'ensemble

Description

4-Methoxy-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an aniline group (-NH2) substituted with a 1-phenylethyl group. This compound is primarily used in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-phenylethyl)aniline typically involves the reaction of 4-methoxyaniline with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxy-N-(1-phenylethyl)amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in coupling reactions makes it valuable for producing complex molecules.

Case Study: Buchwald-Hartwig Coupling

In a study focusing on the Buchwald-Hartwig coupling reaction, 4-methoxy-N-(1-phenylethyl)aniline was employed to synthesize aryl amines efficiently. The reaction demonstrated high yields and selectivity, showcasing the compound's utility in synthesizing pharmaceuticals and agrochemicals .

Catalysis

This compound has been investigated for its role as a ligand in catalytic systems. Its electron-donating methoxy group enhances the catalytic activity of metal complexes.

Case Study: Ruthenium-Catalyzed Reactions

Research involving ruthenium-catalyzed reductive amination highlighted the effectiveness of phosphine ligands derived from this compound. These ligands improved the reaction's efficiency, allowing for the formation of valuable amines from carbonyl compounds without requiring external hydrogen sources .

Pharmaceutical Applications

The compound's structural properties make it a candidate for drug development, particularly in creating novel therapeutic agents.

Case Study: Anticancer Activity

In a pharmacological study, derivatives of this compound were screened for anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents .

Material Science

The compound's unique properties have led to its exploration in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has shown that this compound can be used as a monomer in polymerization reactions, resulting in materials with enhanced thermal stability and mechanical properties. These polymers show promise for applications in coatings and composites .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent or standard due to its well-defined chemical structure.

Case Study: Chromatographic Applications

In chromatography, this compound has been used as a standard for calibrating instruments due to its stability and reproducibility in various solvent systems .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-methoxy-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyaniline: Similar structure but lacks the 1-phenylethyl group.

N-(1-Phenylethyl)aniline: Similar structure but lacks the methoxy group.

4-Methoxy-N-phenylaniline: Similar structure but with a phenyl group instead of a 1-phenylethyl group.

Uniqueness

4-Methoxy-N-(1-phenylethyl)aniline is unique due to the presence of both the methoxy group and the 1-phenylethyl group, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial applications .

Propriétés

IUPAC Name |

4-methoxy-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBUMGWVDNFABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103632 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780926 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2743-01-3 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.